(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Analytical Chemistry Quality Control Peptide Synthesis

(2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS 79561-82-3), commonly known as Boc-D-4-bromophenylalanine or Boc-D-Phe(4-Br)-OH, is a chiral, N-Boc protected D-amino acid derivative. It is characterized by a molecular formula of C14H18BrNO4 and a molecular weight of 344.20 g/mol.

Molecular Formula C14H18BrNO4
Molecular Weight 344.20 g/mol
CAS No. 79561-82-3
Cat. No. B558674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS79561-82-3
Synonyms79561-82-3; Boc-4-bromo-D-phenylalanine; Boc-D-4-Bromophenylalanine; (R)-N-Boc-4-bromophenylalanine; (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid; BOC-D-4-BROMOPHE; BOC-D-4-BR-PHE-OH; Boc-D-phe(4-Br)-OH; (2R)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid; N-(tert-Butoxycarbonyl)-4-bromo-D-phenylalanine; N-ALPHA-T-BUTYLOXYCARBONYL-D-4-BROMOPHENYLALANINE; BOC-(R)-2-AMINO-3-(4'-BROMOPHENYL)PROPANOICACID; (R)-3-(4-BROMO-PHENYL)-2-TERT-BUTOXYCARBONYLAMINO-PROPIONICACID; AC1ODSVE; PubChem23288; KSC495K8N; BOC-4'-BROMO-D-PHE; BOC-P-BROMO-D-PHE-OH; SCHEMBL763600; BOC-D-4-BROMO-PHE-OH; N-Boc-4-bromo-D-phenylalanine; CTK3J5586; MolPort-001-758-353; ULNOXUAEIPUJMK-LLVKDONJSA-N; ZINC2562492
Molecular FormulaC14H18BrNO4
Molecular Weight344.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
InChIInChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
InChIKeyULNOXUAEIPUJMK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS 79561-82-3) Specifications and Baseline Characteristics


(2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS 79561-82-3), commonly known as Boc-D-4-bromophenylalanine or Boc-D-Phe(4-Br)-OH, is a chiral, N-Boc protected D-amino acid derivative. It is characterized by a molecular formula of C14H18BrNO4 and a molecular weight of 344.20 g/mol . The compound is a solid at room temperature with a reported melting point range of 117-123 °C . Its specific optical rotation is [α]D20 = -13 ± 2º to -14 ± 1° (c=1, MeOH), confirming its D-configuration . Commercial sources typically supply this compound with a purity of ≥98.0% (HPLC) . This product serves as a foundational building block in advanced peptide synthesis and medicinal chemistry, providing a stereochemically pure D-enantiomer that is essential for applications where biological target chirality dictates activity.

Why (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid Cannot Be Substituted with Generic Analogs


While other Boc-protected phenylalanines, such as the L-enantiomer (CAS 62129-39-9) or the unprotected 4-bromophenylalanine (CAS 14091-15-7), may appear chemically similar, they are not functionally interchangeable for applications requiring a specific stereochemical configuration and a precise functional handle. The D-configuration of this compound is critical for generating bioactive peptides that resist proteolytic degradation or for interacting with chiral biological targets in a specific manner . Furthermore, the para-bromine substituent is a non-negotiable feature for enabling key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, which are used to create diverse libraries of peptide analogues [1]. The absence of the Boc protecting group on alternative products would also lead to uncontrolled polymerization during peptide synthesis. The following quantitative evidence demonstrates why (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is the specific and necessary choice for these specialized research and development applications.

Product-Specific Quantitative Evidence Guide: Differentiation of (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid


Procurement Grade Assurance: Purity of Boc-D-4-Bromophenylalanine ≥99% by HPLC

Procurement-grade (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is supplied with a verified purity of ≥99% (HPLC) by reputable vendors, ensuring minimal side reactions and higher synthetic yields . This high purity is essential for pharmaceutical and academic research where consistent and reproducible results are mandatory .

Analytical Chemistry Quality Control Peptide Synthesis

Enantiomeric Integrity: Optical Rotation of Boc-D-4-Bromophenylalanine

The D-configuration of (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is confirmed by its specific optical rotation, with reported values of [α]D20 = -13 ± 2º (c=1, MeOH) or -14 ± 1° . This is in stark contrast to the L-enantiomer (CAS 62129-39-9), which would exhibit an equal and opposite positive rotation . This quantifiable property is a direct measure of chiral purity, which is non-negotiable for applications where the incorrect stereoisomer can result in complete loss of biological activity or induce toxicity.

Chiral Chromatography Enantioselective Synthesis Biological Activity

Synthetic Versatility: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of N-Boc-4-bromophenylalanine

The para-bromine substituent on (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a highly efficient handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In a published study, the N-Boc protected substrate was coupled with various arylboronic acids in water at 40 °C using only 1 mol% of a Pd/3 catalyst [1]. This reaction proceeded very well without loss of the acid-labile Boc protecting group, yielding biphenyl-substituted amino acids [1]. In contrast, the analogous chloro-substituted substrate was significantly less reactive, requiring higher temperatures and more catalyst to achieve similar results [1]. This establishes the bromo-derivative as a superior, more versatile building block for rapid analogue synthesis.

Medicinal Chemistry Cross-Coupling Peptide Diversification

Synthesis Efficiency: Boc Protection of D-4-Bromophenylalanine Achieves 93% Yield

The synthesis of (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can be achieved with high efficiency. Under optimized conditions, the critical Boc protection step proceeds with a yield of 93% . This high-yielding step is crucial for the economic viability of large-scale synthesis, whether for in-house production or for assessing the cost-efficiency of a commercial supplier. This quantitative benchmark provides a clear metric for evaluating process robustness and cost of goods.

Process Chemistry Synthetic Yield Peptide Manufacturing

Analytical Resolution: Enhanced Enantioseparation of 4-Bromophenylalanine

The bromine substituent on phenylalanine significantly improves its enantioseparation in analytical chromatography. In a study using capillary electrochromatography, the resolution (Rs) for 4-bromophenylalanine was measured at 2.37 at pH 4.5, which improved to 3.35 at pH 3.0 . Furthermore, bromo- or chloro-substituted phenylalanines were found to have higher resolution than their fluoro-substituted counterparts . This property is advantageous for quality control, allowing for a more robust and reliable determination of enantiomeric purity, which is critical for ensuring the procurement of the correct D-enantiomer.

Analytical Method Development Chiral Separation Quality Control

Best Application Scenarios for Procuring (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid


Synthesis of Chiral Peptide Therapeutics and Peptidomimetics

This compound is a critical building block for synthesizing D-peptide therapeutics or peptidomimetics that require a stable, non-natural amino acid with a D-configuration. The high optical purity ([α]D20 = -13 to -14°) and documented synthetic yield (93%) ensure efficient incorporation and the correct stereochemical outcome, which is essential for conferring proteolytic stability and target binding affinity [1] . The use of this compound, as opposed to its L-enantiomer, is mandatory for achieving the desired biological activity and safety profile in these drug candidates.

Medicinal Chemistry: Library Synthesis via Palladium-Catalyzed Cross-Coupling

The para-bromine substituent enables efficient and mild palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the creation of diverse biaryl-substituted peptide libraries [1]. This is a cornerstone strategy in medicinal chemistry for structure-activity relationship (SAR) studies. The demonstrated reactivity under mild aqueous conditions with low catalyst loading makes this compound a preferred choice over less reactive halogenated analogues like the chloro-derivative [1].

Quality Control Method Development for Chiral Amino Acids

The 4-bromophenylalanine core of this compound provides a strong analytical signal for chiral separation, as evidenced by its high chromatographic resolution (Rs = 3.35 at pH 3.0) [1]. This property makes it an ideal model compound or standard for developing and validating new enantioselective HPLC or capillary electrophoresis methods for quality control laboratories tasked with verifying the chiral purity of incoming raw materials or final drug substances.

Development of Bioconjugation Tools and Molecular Probes

The unique combination of a protected amine, a free carboxylic acid, and an aryl bromide handle in (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid makes it an ideal precursor for synthesizing bioconjugation reagents. The aryl bromide can be transformed into more complex biotinylated or fluorescently-labeled structures via cross-coupling, while the amino acid functionality allows for direct incorporation into peptides for site-specific labeling in biological assays [1].

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